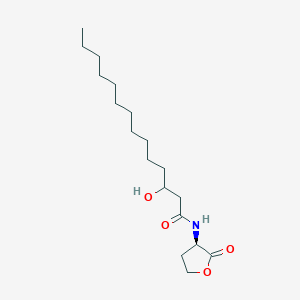
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a mechanism of cell-to-cell communication in gram-negative bacteria such as Escherichia coli and Salmonella. Quorum sensing regulates gene expression in response to population density, influencing various physiological activities including biofilm formation and virulence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone can be synthesized through a multi-step process. The synthesis typically involves the acylation of homoserine lactone with a fatty acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild conditions to preserve the integrity of the lactone ring .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can be further utilized in various biochemical assays .
Aplicaciones Científicas De Investigación
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and lactone chemistry.
Biology: Plays a crucial role in quorum sensing studies, helping to understand bacterial communication and biofilm formation.
Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.
Industry: Utilized in the development of biosensors and bioreactors for monitoring bacterial populations.
Mecanismo De Acción
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, triggering a signal transduction cascade that leads to changes in gene expression. This process regulates various physiological activities, including biofilm formation, virulence, and antibiotic resistance .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-Hexanoyl-L-homoserine lactone
- N-Heptanoyl-L-homoserine lactone
Uniqueness
N-(3-Hydroxytetradecanoyl)-L-homoserine lactone is unique due to its specific fatty acid chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This makes it particularly effective in certain quorum sensing pathways compared to other N-acyl-homoserine lactones .
Propiedades
Fórmula molecular |
C18H33NO4 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]tetradecanamide |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)/t15?,16-/m1/s1 |
Clave InChI |
IKQUESGRCDRZTI-OEMAIJDKSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


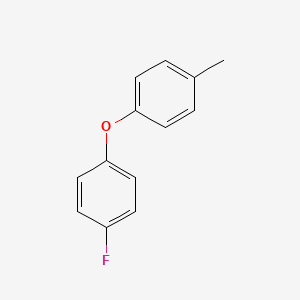
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
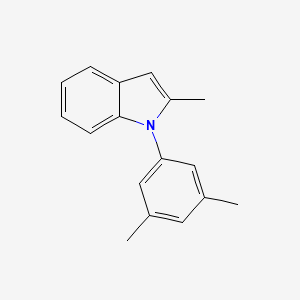
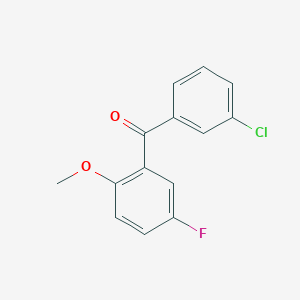
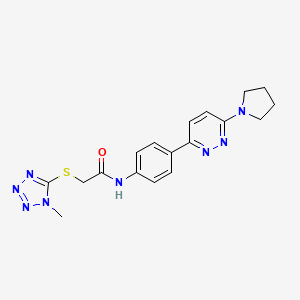
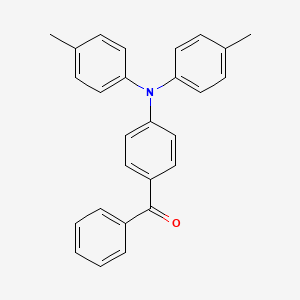
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14120905.png)


![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B14120929.png)
